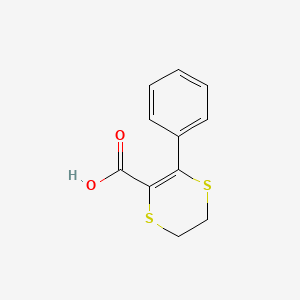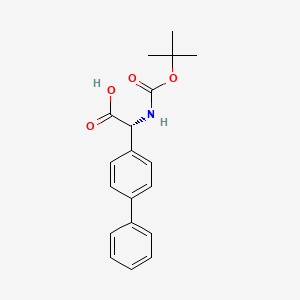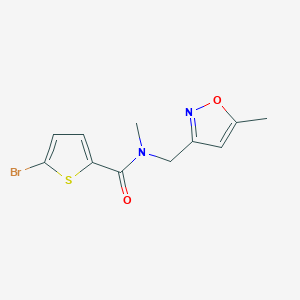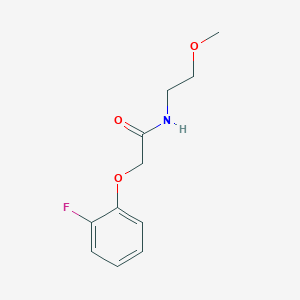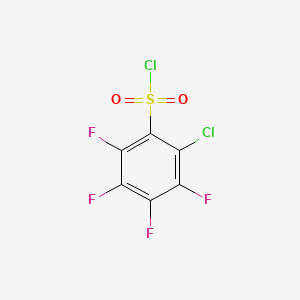
(2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, a chlorinated phenyl group, and multiple ester functionalities, making it a versatile candidate for chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) involves multiple steps, including the formation of the tetrahydrofuran ring, chlorination of the phenyl group, and esterification reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, and chromatography would be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or carboxylic acids.
Reduction: The chlorinated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include lactones, carboxylic acids, phenyl derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural complexity and functional groups enable it to interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for treating specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites and stability.
作用機序
The mechanism of action of (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((acetoxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
- (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((butyryloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
Uniqueness
The uniqueness of (2R,3S,4R,5R,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with biological targets and chemical reactivity, distinguishing it from similar compounds.
特性
分子式 |
C43H59ClO11 |
|---|---|
分子量 |
787.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5S,6R)-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H59ClO11/c1-40(2,3)36(45)50-24-31-33(53-37(46)41(4,5)6)35(55-39(48)43(10,11)12)34(54-38(47)42(7,8)9)32(52-31)26-15-18-30(44)27(22-26)21-25-13-16-28(17-14-25)51-29-19-20-49-23-29/h13-18,22,29,31-35H,19-21,23-24H2,1-12H3/t29-,31+,32+,33+,34-,35-/m0/s1 |
InChIキー |
XZLFJEZLYHCLFG-LHCQLISCSA-N |
異性体SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


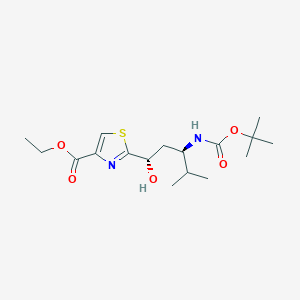
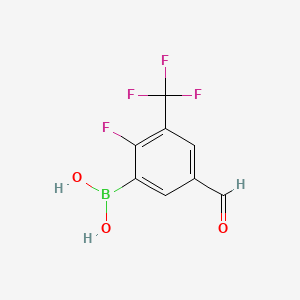
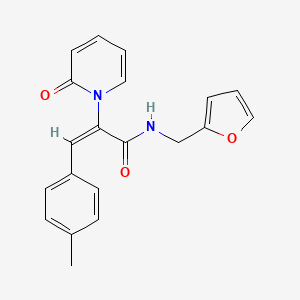
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
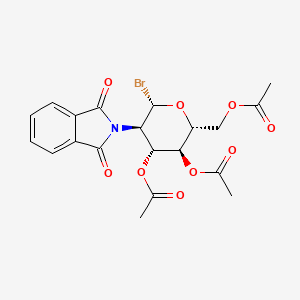
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
